molecular formula C17H20N2O4S B6571355 N-[1-(propane-1-sulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl]furan-2-carboxamide CAS No. 946351-12-8

N-[1-(propane-1-sulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl]furan-2-carboxamide

Cat. No. B6571355
CAS RN: 946351-12-8
M. Wt: 348.4 g/mol
InChI Key: WWRPFUODNSISAN-UHFFFAOYSA-N
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Description

“N-[1-(propane-1-sulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl]furan-2-carboxamide” is a complex organic molecule that contains several functional groups. It has a tetrahydroquinoline ring, a propane-1-sulfonyl group, and a furan-2-carboxamide group .


Synthesis Analysis

The synthesis of such a compound would likely involve multiple steps, each introducing a different part of the molecule. The tetrahydroquinoline ring could be formed through a Povarov reaction or similar process. The propane-1-sulfonyl group might be introduced using a sulfonyl chloride in a nucleophilic substitution reaction . The furan-2-carboxamide could be formed through a condensation reaction .


Molecular Structure Analysis

The molecule’s structure includes a tetrahydroquinoline ring, which is a type of heterocyclic compound. This ring system is likely to contribute to the molecule’s stability and may influence its reactivity .


Chemical Reactions Analysis

The chemical reactions that this compound can undergo would depend on the conditions and the reagents present. The sulfonyl group could potentially be replaced by a nucleophile in a substitution reaction . The carboxamide group might be hydrolyzed under acidic or basic conditions .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the sulfonyl and carboxamide groups could make the compound polar and potentially soluble in water .

Scientific Research Applications

Inflammasome Inhibitors

The compound could potentially be used as an inflammasome inhibitor . Inflammasomes are a group of protein complexes that play a crucial role in the immune response. They can be activated by a variety of stimuli, leading to the production of pro-inflammatory cytokines. Inhibiting these inflammasomes could help in the treatment of various inflammatory diseases .

Neurodegenerative Diseases

The compound could potentially be used in the treatment of neurodegenerative diseases . Neurodegenerative diseases such as Parkinson’s disease, Alzheimer’s disease, and Multiple sclerosis are often associated with inflammation. The compound’s potential anti-inflammatory properties could help in reducing the progression of these diseases .

Anti-tubercular Agents

The compound could potentially be used as an anti-tubercular agent . Tuberculosis is a major cause of death worldwide, and there is an urgent need for new and effective anti-TB drugs. The compound’s potential anti-tubercular activity could make it a promising candidate for further development .

4. Synthesis of Highly Functionalized Furan Derivatives The compound could potentially be used in the synthesis of highly functionalized furan derivatives . Furans are a class of organic compounds that are widely used in the synthesis of pharmaceuticals, agrochemicals, and materials science. The ability to synthesize highly functionalized furan derivatives could open up new possibilities in these fields .

Inhibition of NLRP3 Inflammasome Activation

The compound could potentially be used to inhibit NLRP3 inflammasome activation . The NLRP3 inflammasome is a cytosolic multiprotein signaling complex that mediates the secretion of potent inflammatory mediators . Inhibition of NLRP3 inflammasome activation could be an effective therapeutic strategy for neuroinflammatory diseases .

Anti-Mycobacterial Activity

The compound could potentially exhibit anti-mycobacterial activity . Mycobacterium tuberculosis is the bacterium that causes tuberculosis. The compound’s potential anti-mycobacterial activity could make it a promising candidate for the development of new anti-TB drugs .

Mechanism of Action

The mechanism of action of this compound would depend on its intended use. For example, if it’s designed to be a drug, it might interact with a specific protein in the body to exert its effects .

Safety and Hazards

The safety and hazards associated with this compound would depend on factors like its reactivity and the nature of its breakdown products. Proper safety precautions should be taken when handling it .

Future Directions

Future research could explore the potential uses of this compound, such as its possible applications in medicine or industry. Further studies could also investigate its physical and chemical properties in more detail .

properties

IUPAC Name

N-(1-propylsulfonyl-3,4-dihydro-2H-quinolin-7-yl)furan-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H20N2O4S/c1-2-11-24(21,22)19-9-3-5-13-7-8-14(12-15(13)19)18-17(20)16-6-4-10-23-16/h4,6-8,10,12H,2-3,5,9,11H2,1H3,(H,18,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WWRPFUODNSISAN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCS(=O)(=O)N1CCCC2=C1C=C(C=C2)NC(=O)C3=CC=CO3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H20N2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

348.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-[1-(propane-1-sulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl]furan-2-carboxamide

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